molecular formula C11H10N6S B13866649 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13866649
M. Wt: 258.30 g/mol
InChI Key: JGXXRHBJDRHOCP-UHFFFAOYSA-N
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Description

5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that contains a pyrazole, pyrimidine, and thiazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding oxides, while reduction could yield amines or alcohols. Substitution reactions could introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine lies in its multi-ring structure, which combines the properties of pyrazole, pyrimidine, and thiazole rings.

Properties

Molecular Formula

C11H10N6S

Molecular Weight

258.30 g/mol

IUPAC Name

5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N6S/c1-7-9(8-5-14-15-6-8)16-11(18-7)17-10-12-3-2-4-13-10/h2-6H,1H3,(H,14,15)(H,12,13,16,17)

InChI Key

JGXXRHBJDRHOCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC2=NC=CC=N2)C3=CNN=C3

Origin of Product

United States

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